Product packaging for Dimethyl propionate ester heme(Cat. No.:)

Dimethyl propionate ester heme

Cat. No.: B10769151
M. Wt: 644.5 g/mol
InChI Key: BKKVXUGDBLTOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl propionate ester heme is a synthetically modified heme derivative designed for advanced biochemical and biophysical research. This compound features esterification of the heme propionate groups, a key structural alteration that significantly modulates the molecule's solubility, redox potential, and interactions with protein matrices. Its primary research value lies in the study of artificial hemoproteins, electron transfer mechanisms, and the fundamental principles of heme-protein recognition. Researchers utilize this analog to probe the specific roles of the native propionate side chains in directing heme orientation within binding pockets, facilitating protein assembly, and tuning the thermodynamic properties of the heme cofactor. By substituting the anionic propionates with neutral dimethyl esters, this molecule serves as a critical tool for investigating how electrostatic interactions govern the functional properties of cytochromes, peroxidases, and other hemoproteins. It is particularly valuable in mechanistic studies of oxygen binding and activation, as well as in the development of novel heme-based catalysts and biosensors. This product is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36FeN4O4 B10769151 Dimethyl propionate ester heme

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H36FeN4O4

Molecular Weight

644.5 g/mol

IUPAC Name

iron(4+);methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoate

InChI

InChI=1S/C36H36N4O4.Fe/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;/h9-10,15-18H,1-2,11-14H2,3-8H3;/q-4;+4

InChI Key

BKKVXUGDBLTOLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)C=C)[N-]4)C)C=C)C)CCC(=O)OC)CCC(=O)OC.[Fe+4]

Origin of Product

United States

Synthetic Methodologies and Derivatization of Dimethyl Propionate Ester Heme

Chemical Synthesis Pathways for Protoporphyrin IX Dimethyl Ester

Protoporphyrin IX dimethyl ester, the dimethyl ester derivative of heme's porphyrin scaffold, is primarily synthesized through the direct esterification of the two carboxylic acid groups present on the propionate (B1217596) side chains of protoporphyrin IX. frontierspecialtychemicals.comumich.edu However, total synthesis strategies starting from simpler precursors have also been developed to create the core porphyrin structure itself. frontierspecialtychemicals.comarkat-usa.org

Esterification Reactions of Heme Carboxylic Acid Groups

The conversion of the carboxylic acid functionalities of protoporphyrin IX into methyl esters is a common and crucial derivatization. umich.edu This transformation is typically achieved through several established chemical methods, each with its own advantages and specific applications. The choice of method often depends on the stability of other functional groups present on the porphyrin ring and the desired reaction conditions.

The most conventional and widely used method for preparing protoporphyrin IX dimethyl ester is through acid-catalyzed esterification, often referred to as the Fischer esterification. chemguide.co.ukmasterorganicchemistry.com This reaction involves heating the protoporphyrin IX with an excess of an alcohol, typically methanol (B129727), in the presence of a strong acid catalyst. chemguide.co.uk

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and dry hydrogen chloride (HCl) gas. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comdoubtnut.com To drive the reversible reaction towards the product, the alcohol is often used as the solvent to ensure it is in large excess. masterorganicchemistry.com

Table 1: Overview of Acid-Catalyzed Esterification

ParameterDescription
Reaction Name Fischer-Speier Esterification
Reactants Protoporphyrin IX, Methanol (in excess)
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or dry Hydrogen Chloride (HCl)
Mechanism Nucleophilic acyl substitution following protonation of the carbonyl group
Key Feature Reversible reaction driven to completion by using excess alcohol

A rapid, high-yield, and highly selective method for the methylation of hemin (B1673052) carboxylic acids employs trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃OBF₄). umich.edu This powerful methylating agent offers a significant advantage over acid-catalyzed methods by operating under neutral or basic conditions, which preserves acid-labile functional groups on the porphyrin macrocycle. umich.eduthermofisher.com

The procedure is effective for both polar and nonpolar hemins. umich.edu The reaction's selectivity stems from the high reactivity of the carboxylate anion towards the oxonium salt compared to other nucleophiles like hydroxyl groups, which may be present on the heme side chains (as in heme a or hematohemin). umich.edu Studies have demonstrated that this method successfully esterifies the carboxyl groups of protohemin IX, hematohemin, and heme a in high yields without altering formyl, hydroxyl, or vinyl groups. umich.edunih.gov

Carbodiimide-mediated coupling represents another versatile strategy for esterifying the carboxylic acid groups of protoporphyrin IX. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group. nih.govthermofisher.com The activation facilitates nucleophilic attack by an alcohol. wikipedia.org

The reaction mechanism involves the carbodiimide (B86325) reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comwikipedia.org This intermediate is then readily displaced by the alcohol to form the ester bond, releasing a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). wikipedia.orgwikipedia.org To enhance the reaction rate and suppress side reactions, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added. This approach, known as the Steglich esterification, is valued for its mild reaction conditions. nih.govwikipedia.org Carbodiimide-mediated techniques have been successfully used to synthesize various protoporphyrin IX esters for incorporation into polymeric materials or for peptide coupling. nih.gov

Table 2: Comparison of Esterification Reagents

Reagent/MethodConditionsSelectivityAdvantagesDisadvantages
H₂SO₄/Methanol Acidic, HeatLowInexpensive, simple procedure. chemguide.co.ukCan damage acid-sensitive groups on the porphyrin. umich.edu
Me₃OBF₄ Neutral/BasicHighRapid, high-yield, selective for carboxyl groups, protects acid-labile groups. umich.eduRequires stoichiometric use of a specialized reagent.
EDC/DCC & DMAP Mild, Room Temp.ModerateMild conditions, good for sensitive substrates. nih.govwikipedia.orgPotential for side reactions (N-acylurea formation), byproduct removal can be difficult. wikipedia.orgwikipedia.org

While esterification is a fundamental reaction, it presents several challenges, primarily concerning selectivity and the stability of the porphyrin molecule. umich.eduresearchgate.net

Selectivity: The protoporphyrin IX macrocycle contains multiple reactive sites. Under the harsh conditions of acid-catalyzed esterification, acid-labile groups elsewhere on the molecule can undergo cleavage or rearrangement. umich.edu For instance, treating heme a, which has formyl and hydroxyl groups, with methanol and sulfuric acid can lead to the partial methylation of these other functional groups, not just the desired carboxylic acids. umich.edu

Carbodiimide-Mediated Esterification Techniques

Total Synthesis Approaches to Heme Precursors and Derivatives

Beyond the derivatization of naturally isolated protoporphyrin IX, total synthesis provides a powerful route to access heme precursors and their analogs, including the dimethyl ester form. The first total synthesis of hemin, which confirmed the structure of protoporphyrin IX, was accomplished by Hans Fischer in 1929. frontierspecialtychemicals.com

Modern total synthesis strategies often build the complex macrocycle from simpler monopyrrole units. arkat-usa.org For example, synthetic routes can involve the coupling of two pyrrole (B145914) precursors to form a dipyrromethane. arkat-usa.org This intermediate can then be further elaborated. One established method involves the formation of a,c-biladiene salts, which are subsequently cyclized in the presence of a copper catalyst to yield the porphyrin core. arkat-usa.org During these multi-step syntheses, the propionic acid side chains are often protected as esters (e.g., t-butyl or methyl esters) from the outset. If necessary, a final re-esterification step using standard acid-catalyzed methods can be performed to ensure the desired dimethyl ester product is obtained in pure form after purification. arkat-usa.org These synthetic approaches allow for the creation of specifically labeled porphyrins (e.g., with ¹⁵N) or analogs with modified side chains that are not accessible from natural sources. arkat-usa.orglsu.edu

Metal Insertion and Complexation Strategies

The insertion of a metal ion into the protoporphyrin IX dimethyl ester macrocycle is a fundamental step in mimicking the active sites of various hemoproteins and developing new catalysts. A variety of metals have been successfully incorporated, each imparting unique electronic and catalytic properties to the resulting metalloporphyrin.

Several strategies have been developed for the metalation of protoporphyrin IX dimethyl ester. A common approach involves the reaction of the porphyrin with metal salts, often in a suitable organic solvent. For instance, iron insertion can be achieved by reacting protoporphyrin IX dimethyl ester with iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in a solvent like tetrahydrofuran (B95107) at elevated temperatures. acs.org Another established method utilizes metal carbonyls. Iron pentacarbonyl, in the presence of iodine, has been used to successfully synthesize iron protoporphyrin IX dimethyl ester. nih.gov Similarly, nickel and cobalt have been inserted using their respective carbonyl complexes, nickel(0) tetracarbonyl and dicobalt octacarbonyl. nih.gov

More recently, organometallic precursors have been employed for the synthesis of noble metal-containing porphyrins. For example, iridium has been inserted into protoporphyrin IX dimethyl ester using [Ir(COD)Cl]₂, where COD is 1,5-cyclooctadiene, to create iridium-porphyrin complexes that can serve as catalysts for carbene transfer reactions. chemicalbook.com The choice of metal and insertion strategy is dictated by the desired properties of the final metalloporphyrin complex and the stability of the reagents.

The table below summarizes various metal insertion strategies for protoporphyrin IX dimethyl ester.

MetalReagentSolventConditionsReference
Iron (Fe)FeCl₂·4H₂OTetrahydrofuran66°C, 3 hr acs.org
Iron (Fe)Fe(CO)₅ / I₂Mesitylene80°C, 4 hr nih.gov
Nickel (Ni)Ni(CO)₄Toluene- nih.gov
Cobalt (Co)Co₂(CO)₈Toluene- nih.gov
Iridium (Ir)[Ir(COD)Cl]₂-- chemicalbook.com

Targeted Functionalization and Analog Generation

The rich chemistry of the porphyrin macrocycle allows for extensive functionalization, enabling the fine-tuning of its electronic, steric, and solubility properties. For dimethyl propionate ester heme, modifications are typically targeted at the peripheral substituents—the vinyl groups and the propionate ester chains—as well as the axial coordination sites of the central metal ion.

Peripheral Substituent Modification

The vinyl groups at positions 3 and 8 and the methyl ester propionate side chains at positions 13 and 17 of the protoporphyrin IX dimethyl ester are primary sites for chemical modification.

Vinyl Group Modifications: The two vinyl groups are particularly amenable to a variety of chemical transformations.

Bromination and Subsequent Couplings: A versatile strategy for functionalizing the vinyl groups begins with their bromination. acs.org For instance, reaction with pyridinium (B92312) bromide perbromide (PBPB) can lead to a dibromo derivative. nih.govresearchgate.net This brominated intermediate serves as a valuable precursor for various palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids and Sonogashira coupling with terminal alkynes have been successfully employed to introduce aromatic and alkynyl moieties, respectively, at the vinyl positions. nih.govresearchgate.netresearchgate.net Heck coupling reactions have also been utilized to append aryl groups. nih.gov

Cycloaddition Reactions: The vinyl groups can act as dienophiles in Diels-Alder reactions. For example, reaction with dienophiles like maleic anhydride (B1165640) can yield chlorin-type derivatives, which have altered photophysical properties. google.com

Other Additions: Hydrobromination of the vinyl groups followed by nucleophilic substitution with amines or alcohols provides a route to introduce a range of functional groups. nih.gov Thiol additions to the vinyl groups following the Markovnikov rule have also been reported. nih.gov

Propionate Ester Group Modifications: The propionate ester groups can be derivatized to introduce different functionalities. While the ester form enhances solubility in organic solvents, further modifications can be made. frontierspecialtychemicals.com Peptide coupling conditions can be used to convert the corresponding carboxylic acids (after hydrolysis of the esters) into amides, and thioesters can also be formed. nih.gov These modifications are often employed to attach the porphyrin to other molecules or to modulate its biological properties. nih.gov

The following table outlines some of the key peripheral substituent modifications of protoporphyrin IX dimethyl ester.

Target GroupReactionReagentsProduct FunctionalityReference
Vinyl GroupsBrominationPyridinium bromide perbromide (PBPB)Bromo-derivative for coupling nih.govresearchgate.net
Vinyl GroupsSuzuki-Miyaura CouplingArylboronic acids, Pd catalystAryl-substituted porphyrin nih.govresearchgate.netresearchgate.net
Vinyl GroupsSonogashira CouplingTerminal alkynes, Pd catalystAlkynyl-substituted porphyrin nih.govresearchgate.net
Vinyl GroupsHeck CouplingHalo-aryl compounds, Pd catalystAryl-substituted porphyrin nih.gov
Vinyl GroupsDiels-Alder CycloadditionMaleic anhydrideChlorin derivative google.com
Vinyl GroupsHydrobromination/Nucleophilic SubstitutionHBr, Amines/AlcoholsAmine/Ether-functionalized porphyrin nih.gov
Propionate GroupsAmide FormationAmines, Coupling agentsPorphyrin conjugates nih.gov

Axial Ligand Variation for Diverse Coordination Environments

The coordination environment of the central metal ion in this compound can be precisely controlled through the introduction of axial ligands. These ligands bind to the metal center at the fifth and/or sixth coordination sites, perpendicular to the porphyrin plane, and play a critical role in modulating the electronic structure, redox potential, and catalytic activity of the metalloporphyrin.

A wide variety of molecules can serve as axial ligands. Nitrogenous bases such as imidazoles and pyridines are commonly used to mimic the histidine ligation found in many hemoproteins. nih.govthegoodscentscompany.com The coordination of these bases to the iron center of nitrosyl(protoporphyrin IX dimethyl ester)iron(II) has been shown to cause a red-shift in the Soret band of the UV-visible spectrum. nih.gov

Thiolate ligands have also been studied extensively as models for the active site of cytochrome P450 enzymes. acs.org The binding of p-nitrobenzenethiolate to iron(III) protoporphyrin IX dimethyl ester has been characterized, providing insights into the structure of the oxidized states of these enzymes. acs.org

Furthermore, oxygen-donating ligands like dimethyl sulfoxide (B87167) (DMSO) can coordinate to the iron center. acs.org Studies have shown that in the presence of carbon monoxide (CO), a (CO)(DMSO)Fe(II)PPIX complex is formed, which is a six-coordinate, low-spin species. acs.org The nature of the axial ligand—whether it is a neutral molecule like an imidazole (B134444) or an anion like a thiolate—significantly influences the electronic properties and reactivity of the heme complex. nih.gov The generation of diverse coordination environments through axial ligand variation is a key strategy in the design of synthetic heme models with specific functions. rsc.org

Purification and Isolation Techniques for Synthetic Heme Esters

The purification and isolation of synthetic heme esters are critical steps to ensure the removal of unreacted starting materials, byproducts, and regioisomers, yielding a compound of high purity for subsequent characterization and application. A combination of chromatographic and recrystallization techniques is typically employed.

Column chromatography is a widely used method for the purification of protoporphyrin IX dimethyl ester and its derivatives. chemicalbook.com Silica (B1680970) gel is a common stationary phase, and a variety of solvent systems can be used for elution. bnei-amateras.com For instance, a mixture of chloroform (B151607) and petroleum ether has been used for the column chromatographic purification on calcium carbonate. chemicalbook.com

High-performance liquid chromatography (HPLC) offers a higher resolution method for both analytical assessment of purity and preparative isolation. bnei-amateras.com Both normal-phase and reversed-phase HPLC can be utilized. Normal-phase HPLC on a silica column is effective for separating positional isomers, while reversed-phase HPLC, often using a C8 or C18 column, separates compounds based on their hydrophobicity. bnei-amateras.comresearchgate.net Gradient elution systems, for example using mixtures of acetic acid-water and acetonitrile, have been developed for the purity assessment of aryl porphyrins and their metal complexes. researchgate.net Thin-layer chromatography (TLC) is also a valuable tool for monitoring reaction progress and for the initial purification of porphyrin esters. researchgate.net

Recrystallization is another important technique for obtaining highly pure crystalline material. Protoporphyrin IX dimethyl ester can be recrystallized from a mixture of hot benzene (B151609) or from a chloroform/methanol solution. chemicalbook.com The choice of purification method depends on the specific properties of the target compound and the nature of the impurities present. tandfonline.com

The table below provides a summary of purification techniques for synthetic heme esters.

TechniqueStationary Phase/Solvent SystemApplicationReference
Column ChromatographyCaCO₃ / CHCl₃/Petroleum EtherGeneral purification chemicalbook.com
Column ChromatographySilica GelSeparation of derivatives bnei-amateras.com
Normal-Phase HPLCSilica GelSeparation of positional isomers bnei-amateras.com
Reversed-Phase HPLCC8 or C18Purity assessment, separation by hydrophobicity researchgate.net
Thin-Layer Chromatography (TLC)Silica GelReaction monitoring, preliminary purification researchgate.net
RecrystallizationBenzene or Chloroform/MethanolObtaining high purity crystalline product chemicalbook.com

Advanced Spectroscopic and Spectrometric Characterization

Electronic Absorption Spectroscopy for Porphyrin π-System Analysis

Electronic absorption spectroscopy is a fundamental technique for studying heme proteins, as the intense bands arising from π-π* transitions within the porphyrin macrocycle are highly sensitive to the coordination state, spin state, and local environment of the iron center. psu.edu

The electronic spectrum of dimethyl propionate (B1217596) ester heme, like other porphyrins, is dominated by two principal features: an intense Soret band (or B band) in the near-ultraviolet region and weaker Q-bands in the visible region. jhuapl.edu The Soret band, typically observed around 400 nm, is a hallmark of all porphyrins. jhuapl.eduoup.com For instance, the Soret band for a ferric form of a globin reconstituted with protoporphyrin IX dimethyl ester (PPDME) remains largely unchanged from the native form, indicating that esterification does not directly perturb the core porphyrin π-system. nih.gov In a study of lactoperoxidase (LPO), the ferric form exhibited a sharp Soret band at 412 nm. psu.edu

The Q-bands are found at lower energies (longer wavelengths) and are more sensitive to the specific substituents on the porphyrin ring and the nature of the central metal ion. jhuapl.edu Generally, metalloporphyrins display two Q-bands, while free-base porphyrins show four. jhuapl.edu In ferric LPO, these bands appear at 501, 545, 595, and 631 nm. psu.edu The analysis of these bands helps establish the coordination and spin-states of the heme iron by correlation with well-characterized model compounds. psu.edu

Table 1: Representative Electronic Absorption Bands for Heme Derivatives
Heme Derivative/Protein StateSoret Band (nm)Q-Bands (nm)Reference
Mesoporphyrin IX dimethyl ester~400Not specified oup.com
Ferric Lactoperoxidase (LPO)412501, 545, 595, 631 psu.edu
Horseradish Peroxidase (HRP) - Resting State402Not specified semanticscholar.org
HRP Ferryl Intermediate (with H₂O₂)418 (Red-shifted)Not specified semanticscholar.org

The positions and intensities of the Soret and Q-bands are markedly influenced by the binding of axial ligands to the heme iron. Interactions with protein sidechains, solvent molecules, or exogenous ligands can alter the electronic properties of the iron and, consequently, the porphyrin π-system. nih.govresearchgate.net For example, in a study of a truncated hemoglobin (GlbN), replacing the native heme with its dimethyl esterified form did not significantly change the spectrum at neutral pH, as the protein maintained its bis-histidine ligation state. nih.gov However, at higher pH, ligand switching from histidine to lysine (B10760008) was observed, a process that can be monitored by changes in the electronic absorption spectrum. researchgate.net The binding of small molecules like carbon monoxide (CO), nitric oxide (NO), or dioxygen (O₂) to the ferrous heme iron induces characteristic shifts in the absorption bands that are used to monitor these binding events. nih.govacs.org

Soret Band and Q-Band Analysis

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopic techniques, such as Infrared (IR) and Resonance Raman (RR) spectroscopy, provide detailed information about the bonding and structure of the heme macrocycle and its interaction with the environment.

IR spectroscopy is particularly useful for probing the vibrational modes of the heme's propionate side chains. The esterification of the propionate groups introduces carbonyl (C=O) functionalities whose stretching frequencies are sensitive to their local environment. The carbonyl stretching mode of protonated heme propionates in hemin (B1673052) is observed around 1703 cm⁻¹. researchgate.net In a study of malaria pigment (hemozoin), where hemes are polymerized via a link between the iron and a propionate carboxylate, Fourier-transform IR (FTIR) spectroscopy revealed significant differences in the carboxylate region compared to hematin, indicating a change in the chemical environment of the propionates. pnas.org For nitrosyl(protoporphyrin IX dimethyl ester)iron(II), IR studies have been used to characterize the complexes formed with various nitrogenous bases, providing models for nitrosylhemoproteins. thegoodscentscompany.com

Table 2: Selected Infrared Frequencies for Heme Propionate Groups
Compound/StateVibrational ModeFrequency (cm⁻¹)Reference
HeminC=O stretch (protonated propionate)~1703 researchgate.net
Protoporphyrin IX in MP11/PNTC=O stretch (protonated propionate)590 researchgate.net
Protoporphyrin IX in MP11/PNTC=O mode1698, 1716 researchgate.net

Resonance Raman (RR) spectroscopy is a powerful technique for studying heme proteins because excitation with a laser wavelength that falls within the Soret or Q-band absorption profiles selectively enhances the vibrational modes of the heme macrocycle. researchgate.netnih.gov These RR spectra provide a wealth of structural information. nih.gov

High-frequency "marker bands" are sensitive to the oxidation and spin state of the heme iron. nih.gov For example, the ν₄ band, an oxidation state marker, appears around 1370 cm⁻¹ for the oxidized (Fe³⁺) state. researchgate.net Low-frequency modes are sensitive to the interactions between the heme iron and its axial ligands. nih.gov Furthermore, RR spectroscopy can monitor changes in the disposition of peripheral groups, with specific modes assigned to "propionate" and "vinyl" bending, which are useful for documenting orientation-dependent protein-heme interactions. nih.gov Studies on myoglobin (B1173299) reconstituted with protoporphyrin IX dimethyl ester have used RR to probe the consequences of heme rotational disorder, finding significant changes in the peripheral group bending modes between the native and reversed forms. nih.gov

Infrared (IR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure and dynamics of molecules in solution. For dimethyl propionate ester heme, particularly when incorporated into proteins, NMR provides critical insights into its conformation and interactions.

A derivative of rat microsomal cytochrome b₅, where the native heme was replaced with protoporphyrin IX dimethyl ester, was extensively characterized by ¹H and ¹⁵N NMR spectroscopy. nih.gov This study allowed for the determination of the solution structure, revealing that the absence of hydrogen bonds between the esterified propionates and the protein backbone leads to structural changes and decreased stability compared to the native protein. nih.gov The analysis identified two major forms (A and B) related to the heme's orientation and two minor forms, likely due to different vinyl group conformations. nih.gov

¹H NMR studies on myoglobin variants also show that eliminating hydrogen bonds involving the heme propionates affects the rate at which heme orientational equilibrium is achieved. acs.org In another study, the use of dimethyl esterified heme in a truncated hemoglobin (GlbN) helped to characterize a pH-dependent ligand switch from histidine to lysine, a process that was enhanced by the esterification of the heme propionates. researchgate.net Furthermore, comprehensive studies using ¹³C and ¹⁵N NMR of iron-bound cyanide in various heme proteins and model complexes, including those with protoporphyrin IX dimethyl ester, have shown that these chemical shifts are sensitive probes for the electronic donor effect of the proximal ligand and hydrogen-bonding interactions on the distal side. acs.org It was noted that the carboxylic acid moiety of the native heme propionate has a negligible effect on the ¹³C and ¹⁵N NMR shifts of the iron-bound cyanide compared to the dimethyl ester form. acs.org

Table 3: NMR Spectroscopic Findings for this compound
TechniqueSystem StudiedKey FindingsReference
¹H and ¹⁵N NMRCytochrome b₅ reconstituted with PPDMEDetermined solution structure; esterification caused loss of H-bonds, leading to structural changes and reduced stability. Detected multiple conformers. nih.gov
¹H NMRMyoglobin variants with modified propionatesElimination of H-bonds to propionates affects the kinetics of heme reorientation. acs.org
¹³C and ¹⁵N NMRCyanide complexes of ferric heme proteins and PPDME modelsShifts of iron-bound ¹³C and ¹⁵N are sensitive probes for proximal ligand effects and distal side H-bonding. acs.org

Proton NMR Chemical Shift Anisotropies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for investigating the structure of heme complexes in solution. In paramagnetic species like the common high-spin iron(III) form of this compound, the unpaired electrons of the iron center cause large hyperfine shifts in the NMR signals of nearby protons. These shifts are highly sensitive to the distance and orientation of the protons relative to the paramagnetic metal center, a phenomenon rooted in chemical shift anisotropy.

The large spread of chemical shifts allows for the resolution of signals that would otherwise overlap in a diamagnetic compound. uni-muenchen.de Studies on high-spin iron(III) complexes of protoporphyrin IX dimethyl ester with various axial ligands reveal characteristic chemical shift ranges for different protons on the porphyrin macrocycle. For instance, in a complex with an axial p-nitrophenoxy ligand, the heme methyl protons experience an upfield shift of approximately 5 ppm compared to related compounds. acs.org The meso protons of the porphyrin are also significantly shifted. acs.org Analysis of these anisotropic shifts provides critical information about the electronic structure and the nature of the axial ligation to the iron center.

¹H NMR Chemical Shifts for High-Spin (TPP)Fe(OAr) vs. (PP)Fe(OAr) in CDCl₃. acs.org
Assignment(TPP)Fe(OC₆H₄-p-NO₂) (ppm)(PP)Fe(OC₆H₄-p-NO₂) (ppm)
pyrrole-H80.4N/A
Heme CH₃N/A65.4, 63.9, 62.1, 60.5
meso-HN/A-3.1, -5.8, -8.7, -11.0
Vinyl-αN/A17.0, 15.6
Vinyl-βN/A14.0, 13.5, 12.0, 11.8

Deuteration Strategies in NMR Studies

The complexity of ¹H NMR spectra for large molecules like heme-containing proteins can be a significant challenge. Deuteration, the substitution of protons (¹H) with deuterium (B1214612) (²H), is a widely used strategy to simplify these spectra. utoronto.ca Since deuterium is effectively "invisible" in ¹H NMR, its incorporation reduces the number of signals and eliminates proton-proton couplings, leading to sharper lines and better spectral resolution. unl.pt

For studies of this compound, especially when incorporated into a protein, several deuteration strategies can be employed:

Uniform Deuteration : Proteins are expressed in D₂O-based media, leading to high levels of deuterium incorporation throughout the molecule. utoronto.caresearchgate.net This dramatically simplifies the ¹H NMR spectrum, allowing the observation of the few remaining protons, such as those on the heme itself if it is introduced in its protonated form.

Selective Protonation : Specific protonated amino acids or precursors are added to a D₂O growth medium. This allows for the observation of signals from specific locations within the protein, which can be useful for studying interactions with the heme cofactor. unl.pt

Heme Deuteration : Using a deuterated version of the porphyrin, such as deuteroporphyrin (B1211107) IX dimethyl ester, can help in assigning specific proton signals by their absence. nationalmaglab.org This approach is invaluable for untangling the complex network of resonances in the heme pocket.

These strategies are crucial for applying NMR to study the structure and dynamics of large systems containing this compound. unl.ptresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Oxidation State and Spin State Determination

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying paramagnetic centers, such as the iron atom in many forms of this compound. It provides direct information about the oxidation state and spin state of the metal ion. nationalmaglab.org

The iron in this compound is typically in the ferric (Fe(III), d⁵) state, which is EPR active. Depending on the axial ligands coordinated to the iron, the Fe(III) center can exist in either a high-spin (S=5/2) or a low-spin (S=1/2) state, each giving a distinct EPR signal. nih.govnih.gov

High-Spin (S=5/2) Systems : High-spin Fe(III) hemes, often five-coordinate, typically show a strong signal at a high effective g-value (g ≈ 6) and another weaker one near g ≈ 2. This is characteristic of a system with significant zero-field splitting. nationalmaglab.org The precise value of the zero-field splitting parameter, D, is sensitive to the axial ligand. nationalmaglab.orgnationalmaglab.org

Low-Spin (S=1/2) Systems : Low-spin Fe(III) hemes, which are six-coordinate, exhibit a more complex EPR spectrum with three distinct g-values (gx, gy, gz), reflecting a rhombic electronic environment. nih.govoup.com The exact g-values are sensitive to the nature and orientation of the two axial ligands, making EPR a powerful tool for probing the coordination environment of the iron. nih.govnih.gov

By analyzing the g-values and the temperature dependence of the EPR signals, researchers can definitively determine the spin state of the iron and gain insights into the symmetry and nature of the ligand field. nih.gov

Representative EPR g-values for Iron(III) Protoporphyrin IX Dimethyl Ester Complexes.
Complex TypeAxial Ligand(s)Spin Stateg-valuesReference
Five-coordinateFluorideHigh-spin (S=5/2)g⊥ ≈ 6, g∥ ≈ 2 nationalmaglab.org
Six-coordinateBis-imidazoleLow-spin (S=1/2)g = 2.80, 2.26, 1.67 nih.gov
Six-coordinateImidazole (B134444), HydroxideLow-spin (S=1/2)g = 2.45, 2.21, 1.87 nih.gov
Five-coordinate NitrosylNitric Oxide (NO)S=1/2g = 2.10, 2.04, 2.01 oup.com

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of molecules. For this compound, techniques like Field Desorption Mass Spectrometry (FD-MS) and Electrospray Ionization (ESI-MS) are particularly effective. nih.govresearchgate.net

FD-MS has been shown to be a valid method for determining the molecular weights of hemin esters. nih.gov In this technique, the base peak observed in the spectrum typically corresponds to the molecular ion [M]⁺, providing a direct confirmation of the molecular weight of the compound, which is 644.5 g/mol for the iron-containing species (C₃₆H₃₆FeN₄O₄). nih.govnih.gov

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. When the molecular ion is subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner. Common fragmentation patterns for porphyrin esters include:

Loss of Propionate Ester Groups : Cleavage of the ester side chains is a common fragmentation pathway. The loss of a methoxycarbonyl group (-COOCH₃) or the entire methyl propionate side chain can be observed. libretexts.org

Macrocycle Fragmentation : At higher collision energies, the stable porphyrin ring itself can fragment, though this requires more energy than the loss of peripheral substituents. creative-proteomics.com

Mass Spectrometry Data for this compound.
IonFormulaCalculated m/zDescription
[M]⁺[C₃₆H₃₆FeN₄O₄]⁺644.21Molecular Ion
[M - CH₂CH₂COOCH₃]⁺[C₃₂H₂₉FeN₄O₂]⁺557.16Loss of one methyl propionate side chain
[M - 2(CH₂CH₂COOCH₃)]⁺[C₂₈H₂₂FeN₄]⁺470.11Loss of both methyl propionate side chains

Coordination Chemistry and Ligand Interaction Dynamics

Axial Ligand Binding and Coordination Sphere Engineering

The nature of the ligands coordinating to the central iron atom, both axially and equatorially, defines the compound's reactivity. Engineering the coordination sphere by modifying these ligands or the heme periphery itself is a key area of study. The substitution of the native heme's carboxylate groups with dimethyl ester groups eliminates the potential for specific hydrogen bond formation, thereby altering the stability and ligand binding properties of proteins reconstituted with this modified heme. nih.govacs.org

The interaction of nitrogenous bases like imidazole (B134444) and pyridine (B92270) with the iron center of dimethyl propionate (B1217596) ester heme has been extensively studied to model the behavior of heme proteins. nih.govacs.org In a reconstituted cytochrome b5, the orientation of the imidazole planes from histidine axial ligands shows slight differences compared to the native protein. nih.gov

Studies on model systems provide detailed thermodynamic insights. The binding of imidazole and its derivatives is influenced by both electronic and steric factors. For instance, the binding of imidazole to cytochrome c1 is an enthalpically driven process, whereas the binding of the bulkier and more hydrophobic N-methylimidazole is entropically driven. nih.gov This highlights the subtle interplay of forces governing ligand association. Computational studies have further shown that the orientation of axially coordinated imidazoles is influenced by electrostatic interactions with the heme's propionate groups. researchgate.net

NMR studies using cyanide as a probe ligand are sensitive to the donor effect of the trans axial ligand. acs.org The 13C NMR chemical shift of iron-bound cyanide decreases as the donor strength of the trans pyridine or imidazole ligand increases. acs.org This methodology allows for a nuanced understanding of how the electronic properties of the axial ligand are transmitted through the iron center. In some hemoglobin systems, esterification of the heme propionates can favor the coordination of alternative endogenous ligands, such as lysine (B10760008), which competes with the typical distal histidine at alkaline pH. nih.gov

Table 1: Thermodynamic Parameters for Imidazole Binding to Cytochrome c1 Note: Data for a related cytochrome system, illustrating principles of nitrogenous ligand interaction.

LigandKd (µM) at 25°CΔH° (kJ/mol)ΔS° (J/mol·K)Driving Force
Imidazole~330-56-121Enthalpy
N-Methylimidazole~930047197Entropy
Data sourced from studies on Rhodobacter sphaeroides cytochrome c1. nih.gov

The binding of molecular oxygen (O₂) is a critical function of many heme proteins, and studies with PPDME provide insight into the factors modulating this process. The esterification of the propionate groups eliminates key hydrogen bonding interactions that exist in native proteins, which can influence ligand affinity. nih.gov However, studies on myoglobin (B1173299) reconstituted with various synthetic hemes have shown that the absence of the propionate groups does not severely impact the kinetics of O₂ binding. mdpi.com This suggests that the rate-limiting steps may be associated with ligand diffusion into the protein matrix rather than the final binding event at the iron center. mdpi.com

The interaction of the heme with water and other solvent molecules is significantly altered by the esterification of the propionate groups. In native heme, the negatively charged carboxylates are solvated and can form specific hydrogen bonds with nearby amino acid residues and water molecules. nih.govnih.gov Replacing these with the more nonpolar dimethyl ester groups reduces the protein's stability by removing these hydrogen bonds. nih.gov This change is evident in the altered unfolding behavior of cytochrome b5 reconstituted with PPDME in the presence of denaturing agents like guanidinium (B1211019) chloride. researchgate.net The heme-protein interactions in the dimethyl ester form are demonstrably weaker than in the native protein. researchgate.net Displaceable water molecules in the active site play a crucial role, and their removal or displacement by a ligand incurs an enthalpic penalty. acs.org The altered polarity at the heme periphery due to the ester groups can change the structure and energetics of this local water network.

The hydrophobicity and steric profile of incoming ligands are critical determinants of binding affinity and kinetics. The esterification of the propionate groups makes the heme periphery more hydrophobic. This can influence the binding of ligands; for example, in one study, the binding of the more hydrophobic N-methylimidazole was found to be entropically driven, in contrast to the enthalpically driven binding of imidazole. nih.gov This suggests that the release of ordered solvent molecules from the more hydrophobic pocket and ligand makes a favorable contribution to the binding free energy.

Steric hindrance from protein residues in the distal pocket can restrict the binding of bulky ligands. nih.gov While diatomic molecules like O₂ and CO often experience little steric hindrance, larger ligands are significantly impeded. nih.gov The modification of the heme itself, such as by introducing bulky groups, can also influence function. Studies with myoglobin reconstituted with bulky alkyl hemes demonstrated that the protein pocket can accommodate significant steric bulk, although this can lead to novel dynamic behaviors like the rotation of the entire heme group within the pocket. mdpi.com

Water and Solvent Coordination Effects

Iron Oxidation State Interconversions and Redox Potentials

The esterification of the heme propionates has a marked effect on the redox potential of the iron center. The propionate groups in native heme are negatively charged at neutral pH and their interaction with the protein environment helps to modulate the redox potential. nih.gov Replacing them with neutral ester groups removes this charge and the associated hydrogen bonds, leading to a significant increase in the redox potential.

For example, spectroelectrochemical studies of cytochrome b5 containing dimethyl propionate ester heme (DME-cyt b5) showed that the Fe(II)/Fe(III) redox potential increased to +69 mV, compared to +5 mV for the native protein at pH 7.0. researchgate.net Similarly, esterification in myoglobin alters the reduction potential and introduces significant changes to the electrostatic interactions within the protein. researchgate.net The kinetics of the reduction of metmyoglobin reconstituted with PPDME were found to be accelerated compared to the native form. oup.com These findings establish that the heme propionates are key components in tuning the thermodynamic and kinetic properties of electron transfer in heme proteins. researchgate.netresearchgate.netacs.org

Table 2: Redox Potentials of Heme Proteins with Native vs. Dimethyl Ester Heme

ProteinHeme TypeRedox Potential (Em) vs. NHEpHReference
Cytochrome b5Native+5 mV7.0 researchgate.net
Cytochrome b5Dimethyl Propionate Ester+69 mV7.0 researchgate.net
MyoglobinNative+59 mV7.0 researchgate.net
MyoglobinDimethyl Propionate Ester+95 mV7.0 researchgate.net

Photochemical and Photophysical Interactions

The photochemical and photophysical properties of porphyrins are of great interest for various applications. This compound, as a derivative of protoporphyrin IX, possesses a characteristic electronic absorption spectrum. nih.gov The Soret band, a strong absorption peak around 400 nm, and the weaker Q-bands in the 500-600 nm region are hallmarks of its electronic structure. The exact positions of these bands are sensitive to the iron oxidation state, spin state, and the nature of the axial ligands. conicet.gov.ar

Studies on the photophysical properties of related porphyrin dimethyl esters provide insight into their behavior upon light absorption. worldscientific.com The interaction with light can lead to excited electronic states, which can then relax through various pathways, including fluorescence, phosphorescence, or non-radiative decay. These processes are fundamental to applications in photosensitization. rcin.org.pl For instance, the comparison of protoporphyrin IX and its dimethyl ester as a photosensitizer in cancer cells has been a subject of investigation. thegoodscentscompany.com The esterification can alter the molecule's solubility and cellular uptake, which in turn affects its photosensitizing efficacy.

Noncovalent Interactions in Heme-Protein Mimics

Noncovalent interactions are fundamental in dictating the structure, stability, and function of native heme proteins. In heme-protein mimics, where natural heme is replaced by synthetic analogues like this compound (protoporphyrin IX dimethyl ester), the landscape of these interactions is altered, providing unique insights into the specific contributions of different forces. The esterification of the heme's propionate side chains specifically blocks their ability to act as hydrogen bond acceptors, thereby isolating and highlighting the roles of other noncovalent forces such as hydrophobic interactions and van der Waals forces.

Further evidence for the dominance of noncovalent interactions comes from studies on mutants of cytochrome P450 4B1. In the wild-type enzyme, a covalent ester linkage exists between the heme and a glutamate (B1630785) residue. However, in an E310A mutant, where this covalent bond is absent, the characteristic ruffled deformation of the heme macrocycle is maintained. nih.gov This structural retention is attributed to a network of noncovalent interactions between the protein and the heme, including asymmetric, charge-stabilized hydrogen bonds with the heme propionate groups. nih.gov This finding indicates that even without a direct covalent tether, the collective force of multiple noncovalent interactions, including those involving the propionates, is sufficient to impose a specific, functionally relevant geometry on the heme cofactor.

In addition to hydrogen bonding, hydrophobic interactions play a significant role in the assembly and stability of heme-protein mimics. The esterification of the propionates increases the hydrophobicity of the heme edge, which can influence how the cofactor settles into the protein's heme pocket. illinois.eduoup.com In synthetic heme-peptide complexes, a strong correlation has been observed between the hydrophobicity of the peptide residues and the binding affinity for the heme, suggesting that hydrophobic interactions are a primary driver for complex formation. illinois.eduillinois.edu

The alteration of these noncovalent interactions has direct functional consequences. For instance, the esterification of the heme propionate groups in a cytochrome b5 mimic was found to increase the reduction potential of the protein by over 60 mV compared to the native protein. researchgate.netresearchgate.net This shift highlights how subtle changes in the noncovalent interaction network at the heme periphery can modulate the electronic properties of the iron center.

Research Findings on Noncovalent Interactions in Heme-Protein Mimics

Biomimetic Modeling and Mechanistic Probes

Dimethyl Propionate (B1217596) Ester Heme as a Model for Heme Proteins

The modification of the heme propionate groups allows for the creation of model systems that mimic the behavior of complex heme proteins, providing insights into their reactivity and function.

Dimethyl propionate ester heme has been instrumental in creating models that replicate the catalytic activity of cytochrome P450 (CYP) enzymes. mdpi.comnih.gov These enzymes are vital for a vast array of oxidative metabolic reactions. nih.gov The catalytic cycle of P450 enzymes involves the binding of a substrate, followed by two one-electron reduction steps and the binding of molecular oxygen. nih.gov Studies utilizing heme derivatives, including the dimethyl ester form, have helped to elucidate the mechanisms of these complex reactions, including hydroxylation, epoxidation, and C-C bond cleavage. mdpi.comnih.govmdpi.com By observing how the alteration of the heme propionate groups affects reactivity, researchers can better understand the factors that control the regio- and stereoselectivity of P450-catalyzed reactions. mdpi.com The heme-propionate side chains are known to mediate the initial protonation step in the oxygen activation cycle, which is crucial for the formation of the catalytic intermediate, Compound 0. nih.gov

The reversible binding of oxygen is a fundamental function of heme proteins like hemoglobin and myoglobin (B1173299). This compound has been used to model these systems and investigate the influence of the heme propionate groups on oxygen affinity and binding kinetics. nih.govacs.org Studies have shown that the esterification of the propionate groups can alter the electronic properties of the heme, which in turn affects its interaction with oxygen. For instance, in a study involving human apohemoglobin, titration with CN-dimethylester hemin (B1673052), a modified heme with methyl ester groups, did not produce the spectral shift observed with native heme. nih.gov This lack of a spectral shift suggested that modifying the heme propionate groups prevented the formation of an intermediate complex necessary for the normal assembly of functional hemoglobin. nih.gov

Multi-heme proteins are essential for various biological electron transfer chains. iitk.ac.innih.gov The arrangement and interaction of multiple heme cofactors determine their functional properties. iitk.ac.in Models incorporating this compound are employed to study the principles of inter-heme electron transfer. By removing the charged propionate groups, scientists can isolate and study the electrostatic contributions to electron transfer rates and pathways within these complex systems. researchgate.net Research on cytochrome b5 substituted with dimethyl ester heme has provided insights into how the heme propionate groups influence protein-protein interactions and electron transfer dynamics with its physiological partners like cytochrome c. nih.gov

This compound is also utilized to create synthetic mimics of peroxidases and oxygenases. These models help to understand the mechanisms by which these enzymes catalyze the oxidation of various substrates. For example, a modified cytochrome c peroxidase was created by reconstituting the apoenzyme with protoheme dimethyl ester. nih.gov This modified enzyme still reacted with hydrogen peroxide, albeit at a reduced rate compared to the native enzyme. nih.gov This finding helped to conclude that the ionization of the propionate side chains in the native enzyme is not the primary factor influencing the reaction with hydrogen peroxide. nih.gov Such studies provide valuable information on the role of the heme environment in controlling catalytic activity. mdpi.com

Electron Transfer Studies in Multi-Heme Protein Models

Investigation of Heme-Protein Interactions

The interaction between the heme cofactor and the surrounding protein is critical for the structure, stability, and function of heme proteins.

Research on a derivative of rat microsomal cytochrome b5, where the native heme was replaced with protoporphyrin IX dimethyl ester, revealed a decrease in the protein's stability. nih.gov The absence of two hydrogen bonds, which normally exist between one of the propionate groups and a serine residue in the native protein, led to structural changes and a less stable conformation. nih.gov Similarly, studies on myoglobin and cytochrome b5 have shown that eliminating these hydrogen-bonding interactions by esterification of the heme propionates leads to a progressive decrease in thermal stability and an increase in the rate of heme dissociation. nih.govacs.org

These findings underscore the critical role of the electrostatic interactions mediated by the heme propionate groups in maintaining the structural integrity and stability of heme proteins. The stability of the complex formed between cytochrome c and dimethyl ester heme substituted cytochrome b5 was found to be strongly dependent on ionic strength and pH, further highlighting the importance of electrostatic interactions. nih.gov

Protein Conformational Changes Induced by Heme Binding

The binding of heme to a protein is a dynamic process that frequently triggers significant conformational changes, modulating the protein's function, interactions, and stability. This "induced fit" mechanism is a cornerstone of heme biology, ensuring that the protein adopts a functionally competent state only upon cofactor binding.

Upon association with a protein, heme can induce both localized and global structural rearrangements. nih.gov Comparison of apo- (heme-free) and holo- (heme-bound) forms of proteins like HemS, a heme transport protein, reveals a switch from an open to a closed state. nih.gov This change involves shifts in amino acid positions and larger, rigid-body movements of protein domains, which together create a stable binding pocket. nih.gov In many cases, the binding is stabilized by a histidine residue coordinating the heme iron and extensive electrostatic contacts with the heme's propionate groups. nih.gov

These conformational shifts are critical for regulating protein activity and signaling pathways. For instance, in the bacterial transcription factor CooA, the binding of carbon monoxide (CO) to the ferrous heme iron initiates a conformational change that enables the protein to bind to its target DNA sequence, thereby activating gene transcription. frontiersin.org Similarly, the binding of heme to nuclear receptors like Rev-erbβ causes substantial structural alterations that promote the recruitment of co-repressor proteins, leading to gene repression. nih.gov

The nature of these changes can be subtle yet profound. In the cytoplasmic heme-binding protein PhuS, heme binding induces a more expanded hydrodynamic structure. pnas.org This conformational rearrangement is essential for its interaction with its partner protein, heme oxygenase (HemO), facilitating the transfer of heme between them. pnas.org Spectroscopic studies show a dynamic heme environment in holo-PhuS, with alternative coordinating histidine ligands, highlighting the flexibility of the heme-protein interaction that drives these functional changes. pnas.org

Genetically encoded fluorescence resonance energy transfer (FRET) probes have been developed to monitor these conformational changes in real-time within cellular environments. mdpi.com Studies on cytochrome c using such probes have shown that the noncovalent interaction with heme induces a partially folded state. mdpi.com The subsequent covalent attachment, catalyzed by cytochrome c heme lyase, is required to achieve the fully native and functional structure. mdpi.com This demonstrates that heme-induced folding is a stepwise process, crucial for the protein's ultimate biological role. mdpi.com

Table 1: Examples of Heme-Induced Protein Conformational Changes and Their Functional Consequences

Protein/System Heme-Induced Change Functional Consequence References
HemS Switch from open (apo) to closed (holo) conformation. Heme binding and transport. nih.gov
Rev-erbβ Significant structural changes in the ligand-binding domain. Promotes association with the NCoR1 co-repressor, leading to gene repression. nih.gov
CooA Conformational change upon CO binding to Fe(II)-heme. Enables DNA binding and activation of gene transcription. frontiersin.org
PhuS Expansion of hydrodynamic envelope. Drives protein-protein interaction and heme transfer to HemO. pnas.org
Cytochrome c Induces a partially folded state upon noncovalent binding. Primes the protein for covalent heme attachment and maturation into its native structure. mdpi.com

Catalytic Mechanisms in Heme Mimics

Synthetic molecules that replicate the structure and function of the heme active site, known as heme mimics, are invaluable tools for elucidating the catalytic mechanisms of heme enzymes. These models, often built upon porphyrin scaffolds like protoporphyrin IX dimethyl ester, allow for systematic investigation of reactions such as oxidative transformations and dioxygen activation in a controlled chemical environment.

Oxidative Transformations (e.g., C-H Oxygenation, Epoxidation)

Heme enzymes, particularly cytochrome P450, are renowned for their ability to catalyze the oxidation of inert C-H bonds and the epoxidation of olefins. researchgate.netrsc.org Heme mimics have been instrumental in understanding the high-valent iron-oxo species responsible for this reactivity. The generally accepted "oxygen-rebound" mechanism involves a high-valent iron(IV)-oxo porphyrin π-cation radical species, known as Compound I, which abstracts a hydrogen atom from a substrate. mdpi.comresearchgate.net This generates an iron(IV)-hydroxo species and a substrate radical, which then recombine ("rebound") to form the hydroxylated product. mdpi.com

Studies with synthetic heme mimics have provided direct evidence for these intermediates. d-nb.info Non-heme iron complexes with specific aminopyridine ligands can catalyze stereospecific alkane hydroxylation and olefin cis-dihydroxylation, suggesting the involvement of a highly reactive Fe(V)=O species. d-nb.infonih.gov The reaction outcome—epoxidation versus cis-dihydroxylation—can be finely tuned, depending on the nature of the iron center and reaction conditions, demonstrating the versatility of these catalysts. nih.gov

The electronic nature of the oxidant plays a crucial role. Mechanistic probes using para-substituted styrenes have shown that the epoxidation reaction is electrophilic; electron-donating groups on the substrate significantly accelerate the reaction rate. nih.gov This is consistent with an oxygen atom transfer (OAT) mechanism from an electrophilic iron-oxo intermediate to the electron-rich olefin. nih.gov While much is known from heme-containing systems like P450, the mechanisms in non-heme iron enzymes are also being explored, revealing similar principles of oxygen atom insertion catalyzed by a ferryl intermediate. nih.gov

Table 2: Oxidative Transformations Catalyzed by Heme and Non-Heme Iron Mimics

Reaction Type Catalyst Type Key Intermediate Mechanistic Feature References
C-H Hydroxylation Heme (P450) Mimics Iron(IV)-oxo porphyrin π-cation radical (Compound I) Oxygen rebound mechanism mdpi.comresearchgate.net
Alkene Epoxidation Heme & Non-Heme Mimics Iron(IV)-oxo or Iron(V)-oxo Electrophilic oxygen atom transfer (OAT) nih.govacs.org
Alkene cis-Dihydroxylation Non-Heme Iron Mimics Fe(III)-OOH or Fe(V)=O Two faces of the same Fe(III)-OOH intermediate can lead to different products. nih.gov
Aldehyde Deformylation Porphyrinic MOF Mimic Peroxoiron(III) species α-hydrogen atom abstraction from the aldehyde. mdpi.com

Dioxygen Activation Mechanisms

The activation of molecular oxygen (O₂) is a critical first step in many oxidative metabolic pathways. nih.gov Heme proteins and their mimics achieve this by binding O₂ to the ferrous [Fe(II)] iron center. This initial binding forms a ferric-superoxo [Fe(III)-O₂⁻] intermediate. nih.govacs.org In enzymes like cytochrome P450, this species is further reduced by an electron and protonated to yield a ferric-hydroperoxo [Fe(III)-OOH] species, also known as Compound 0. mdpi.comacs.org

The subsequent cleavage of the O-O bond in Compound 0 is a pivotal step. Heterolytic cleavage (both electrons from the O-O bond moving to the distal oxygen atom) produces the highly reactive Compound I and a molecule of water. mdpi.com This process is often facilitated by acid-base catalysis from nearby amino acid residues in the enzyme's active site. nih.govacs.org

Synthetic models have been crucial for isolating and characterizing these transient intermediates. mdpi.com Sterically hindered "picket-fence" porphyrins were among the first models to successfully bind O₂ reversibly without undergoing irreversible bimolecular oxidation. mdpi.com These studies confirmed that the electronic properties of the axial ligand trans to the O₂ binding site are critical; a strong π-basic ligand like imidazole (B134444) significantly enhances O₂ affinity compared to pyridine (B92270). acs.org The study of heme superoxide (B77818) mimics has further revealed that the electronic nature of the heme center itself modulates the thermodynamic and kinetic parameters of subsequent proton-coupled electron transfer (PCET) events, which are central to oxygen activation. rsc.org

Electron Transfer Pathway Elucidation

Electron transfer (ET) is fundamental to the catalytic cycles of many heme enzymes, providing the necessary reducing equivalents for dioxygen activation and regeneration of the catalyst. acs.org In cytochrome P450, electrons are shuttled from a reductase partner protein to the heme active site. mdpi.com The rate and efficiency of this ET can control whether the enzyme acts as a monooxygenase (inserting one oxygen atom into a substrate) or an oxygen reductase (reducing O₂ to water). acs.org

Biomimetic systems have been designed to probe these ET pathways. For example, thiolate-ligated iron porphyrins assembled on gold electrodes serve as functional mimics of the P450 active site, allowing researchers to study how ET rates influence catalytic C-H bond activation. biomedgrid.com In mitochondrial respiratory complexes, electrons are transferred between multiple heme centers (e.g., hemes bL and bH in Complex III) and other redox cofactors like iron-sulfur clusters. nih.gov The precise arrangement and redox potentials of these centers create a defined pathway, ensuring efficient electron flow and coupling it to proton translocation. nih.gov

In some cases, ET can occur over long distances through the protein matrix via a process called "hole hopping," where a radical cation (a "hole") moves between aromatic amino acid residues like tryptophan and tyrosine. rsc.org This mechanism is observed in enzymes like dye-decolorising peroxidases, where it allows for the oxidation of large substrates that cannot directly access the heme active site. rsc.org The formation of stable amino acid radicals can serve as a functional adaptation, creating an extended electron-transfer pathway to the heme catalytic center. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure and reactivity of heme systems. mdpi.com By modeling the distribution of electrons, DFT can predict a wide range of properties, from bond strengths and vibrational frequencies to reaction energetics. mdpi.comnih.gov These calculations are crucial for understanding how the molecular environment influences the heme's function. nih.gov

DFT calculations are instrumental in dissecting the interactions between the heme iron and its axial ligands. nih.govacs.org The nature of these interactions dictates the binding and activation of small molecules. For instance, in carbonmonoxy adducts ((ImH)FeP(CO), where P=porphine), the strength of the bond between the iron and the proximal imidazole (B134444) ligand significantly impacts the Fe-CO bond. nih.gov

A key concept explored through DFT is electronic back-bonding, where d-orbital electrons from the iron are donated into the empty π* orbitals of a ligand like carbon monoxide (CO). acs.orgnih.gov This process strengthens the Fe-C bond while weakening the C-O bond, a phenomenon that can be tracked by observing the corresponding vibrational stretching frequencies (νFeC and νCO). nih.govacs.org DFT studies have shown that factors modifying the electron-donating character of the proximal imidazole ligand, such as hydrogen bonding, can alter this back-bonding relationship. nih.govnih.gov Weakening the hydrogen bond donation from the imidazole ligand results in a decrease in νCO with little change in νFeC. nih.gov

Model System (ImH)FeP(CO) with H-bond AcceptorH-bond Distance (N-H···A) (Å)Calculated νFeC (cm⁻¹)Calculated νCO (cm⁻¹)
None-5161968
H₂O1.835171961
NH₃1.705171956
HCOO⁻ (formate)1.575181946
Imidazolate (deprotonated)-5191932

Table 1: DFT-calculated vibrational frequencies for an imidazole-ligated heme-CO model, showing the effect of increasing hydrogen bond acceptor strength on the proximal imidazole. As H-bond strength increases (and the N-H···A distance shortens), the imidazolate character grows, leading to a systematic decrease in the C-O stretching frequency (νCO) with minimal impact on the Fe-C stretch (νFeC). Data sourced from DFT modeling studies. nih.gov

The iron atom in heme can exist in different spin states (e.g., high-spin or low-spin), which have distinct electronic configurations and reactivity. DFT calculations are employed to determine the relative energies of these spin states and to understand the factors that favor one over the other. mdpi.comresearchgate.net For example, upon photolysis of a low-spin (CO)(DMSO)Fe(II)protoporphyrin IX complex, a five-coordinate high-spin (DMSO)Fe(II)PPIX complex is formed. acs.org

DFT is also critical for studying redox processes, where the heme iron gains or loses electrons. These calculations can predict reduction potentials and elucidate the mechanisms of electron transfer. mdpi.comresearchgate.net Studies on heme peroxidase models, for instance, have used DFT to analyze the thermodynamics of different redox intermediates (ferric, ferrous, Compounds I and II). mdpi.compreprints.org Such computations indicate that the fundamental oxidative properties and reactivity are largely governed by the iron porphyrin and its proximal histidine ligand. mdpi.com The process can involve proton-coupled electron transfer (PCET), where an electron and a proton are transferred together. researchgate.net In models using protoporphyrin IX esters, the propionate (B1217596) side chain itself can act as the proton transfer site, highlighting its potential role in the redox chemistry of heme proteins. researchgate.net

Analysis of Heme-Ligand Interactions

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

While DFT provides a static picture of electronic structure, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms over time. biorxiv.orgmdpi.com MD simulations are essential for understanding the conformational flexibility of dimethyl propionate ester heme and its non-covalent interactions within a larger system, such as a protein. biorxiv.org

Though often depicted as planar, the porphyrin macrocycle in proteins is invariably distorted. acs.orgnih.gov These non-planar distortions are not random but are crucial for tuning the heme's chemical properties. nih.gov MD simulations and structural analyses quantify these distortions by decomposing them into low-frequency normal coordinates, including saddling (sad), ruffling (ruf), doming (dom), and waving (wav). researchgate.net

DFT studies have shown that significant distortions, such as those observed in the crystal structure of certain H-NOX proteins, have a surprisingly small effect on the Fe-CO and C-O vibrational frequencies. nih.govacs.org However, other studies indicate that saddling distortion can increase the redox potential of heme, while ruffling has the opposite effect. nih.gov The protein environment is a key factor in regulating this distortion, thereby controlling the heme's chemical properties relevant to its biological function. nih.gov

Distortion ModeSymmetryDescription of Atomic Displacements
Saddling (sad)B₂ᵤPyrrole (B145914) rings are tilted up and down alternately about the Cα-Cα axes.
Ruffling (ruf)B₁ᵤPyrrole rings are twisted about the metal-nitrogen bonds.
Doming (dom)A₂ᵤAll four pyrrole rings are tilted in the same direction relative to the mean plane.
Waving (wav)E₉Two opposite pyrrole rings are displaced up while the other two are displaced down.
Propellering (pro)A₁ᵤPyrrole rings are twisted out of the porphyrin plane.

Table 2: Principal non-planar distortion modes of the porphyrin macrocycle as defined by Normal-Coordinate Structural Decomposition (NSD). These distortions are critical for the heme's function within a protein environment. researchgate.net

MD simulations are pivotal for studying the dynamic interplay between the heme cofactor and the surrounding protein. biorxiv.org A key aspect of this interaction involves the two propionate side chains. In native heme, these carboxylate groups often form stabilizing hydrogen bonds and salt bridges with nearby amino acid residues. acs.org

Protein ConformationInteracting ResidueH-Bond Occupancy (%)
ClosedW121> 95%
R125> 95%
H369> 95%
S430Occasional

Table 3: Example of hydrogen-bond interactions between heme propionates and protein residues in Cytochrome P450 2B4, as determined by atomistic MD simulations. The high occupancy of H-bonds in the closed conformation indicates a stable interaction network. biorxiv.org

Heme Distortion and Ruffling Analysis

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly DFT, are essential for mapping out the potential energy surfaces of chemical reactions. nih.govresearchgate.net This allows for the characterization of transient species, such as reaction intermediates and the high-energy transition states that connect them. researchgate.netnih.gov By calculating the energies and structures of these species, researchers can predict reaction pathways and activation barriers. researchgate.netchemrxiv.org

In the context of heme chemistry, these methods have been used to explore the mechanisms of oxygen activation, hydroxylation reactions, and proton transfer pathways. nih.govacs.org For example, calculations on Fe-porphyrin models with various axial ligands have helped elucidate the relationship between the structure and the vibrational spectra of key intermediates. nih.gov In studies of heme peroxidases, quantum calculations have shown that protonation of the ferryl oxygen in the Compound II intermediate is a critical step, and they have successfully predicted the pKa for this process. mdpi.com These theoretical investigations provide a detailed, mechanistic understanding of how enzymes utilize the heme cofactor to perform complex chemical transformations. nih.gov

Development of Computational Models for Heme Biology

The intricate role of heme and its derivatives, such as this compound (protoporphyrin IX dimethyl ester), in biological systems has driven the development of sophisticated computational models to elucidate their structure, function, and reactivity. frontiersin.org These models are crucial for interpreting experimental data and exploring molecular mechanisms at an atomic level. frontiersin.org The development of these theoretical tools spans multiple scales of complexity, from quantum mechanical calculations on the heme core to large-scale molecular dynamics simulations of entire hemoproteins. frontiersin.orgresearchgate.net

A significant area of development has been in creating accurate force fields for molecular mechanics (MM) and molecular dynamics (MD) simulations. researchgate.net These force fields are sets of parameters that define the potential energy of the system's atoms and are essential for simulating the behavior of large systems like heme proteins. For instance, specific parameters for the ferric form of coproheme, a heme b precursor, have been derived from existing heme b parameters to enable MD simulations. nih.gov Such simulations provide insights into how the heme cofactor interacts with the protein, the role of protein flexibility, and the dynamics of substrate binding and product release. nih.gov Coarse-grained (CG) models have also been developed, where groups of atoms are represented as single beads, allowing for stable, long-time-scale simulations of large conformational changes in heme proteins, such as the allosteric transitions in hemoglobin. conicet.gov.ar

At a more detailed level, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become indispensable for studying heme reactivity. frontiersin.orgnih.gov In this approach, the reactive center, including the heme and its immediate ligands, is treated with a high-level QM method, while the surrounding protein and solvent are described by a more computationally efficient MM force field. frontiersin.orgnih.gov This partitioning allows for the accurate modeling of electronic structure changes during chemical reactions, such as bond breaking and formation, which is impossible with purely classical methods. researchgate.net The development of QM/MM methods has been critical for modeling the catalytic cycles of heme enzymes like cytochrome P450, providing insights into their reactivity and selectivity. frontiersin.org

Density Functional Theory (DFT) is a widely used QM method in these hybrid models, offering a good balance between accuracy and computational cost for large molecules. frontiersin.orgresearchgate.net DFT calculations have been instrumental in characterizing the electronic and spin states of heme complexes, understanding the binding energies of axial ligands, and calculating the energy costs associated with structural distortions like the out-of-plane displacement of the iron atom. researchgate.netresearchgate.net For example, ab initio molecular dynamics (AIMD) simulations, which use DFT to calculate forces on the fly, have been used to study the dynamics and bond strengths of heme c models, revealing the significant influence of the propionate side chains on the axial ligand coordination. figshare.com

Furthermore, computational approaches have been developed to map and predict heme-protein interactions on a larger scale. frontiersin.orgplos.org Knowledge graphs have been constructed from scientific literature to model the heme interactome, helping to uncover complex signaling pathways. frontiersin.orgbiorxiv.org Machine learning models, such as support vector machines, have also been trained to predict heme-binding residues in proteins by combining sequence, structural, and network-based topological features. plos.org These predictive tools are valuable for identifying and characterizing novel heme proteins. plos.orgnih.gov

The use of protoporphyrin IX dimethyl ester in many of these computational and experimental studies is notable. acs.orgmdpi.commdpi.com Esterification of the propionate groups makes the molecule more soluble in non-polar environments and prevents deprotonation, simplifying both experiments and the parameterization of computational models by neutralizing the charge on these side chains. acs.orgmdpi.com

Table 6.4.1: Overview of Computational Methods in Heme Biology Research

Computational Method Primary Application / Purpose Key Findings / Insights Provided Example System(s)
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior and conformational changes of heme proteins over time. nih.govacs.org Elucidation of protein-heme interactions, flexibility of heme cavities, and mechanisms of ligand/substrate transport. researchgate.netnih.gov HemQ, Heme-Oxygenase-1 (HOX-1), Myoglobin (B1173299). nih.govconicet.gov.aracs.org
Coarse-Grained (CG) MD Studying large-scale conformational transitions over long timescales. conicet.gov.ar Revealed mechanisms of allosteric transitions and domain rearrangements in large heme protein complexes. conicet.gov.ar Hemoglobin, Neuroglobin. conicet.gov.ar
Density Functional Theory (DFT) Calculating electronic structure, reaction energies, and spectroscopic properties of the heme active site. frontiersin.orgresearchgate.net Characterization of spin states, redox potentials, and reaction pathways for catalysis and ligand binding. nih.govresearchgate.net Cytochrome P450, Heme-ligand models. nih.govfrontiersin.org
Hybrid QM/MM Modeling chemical reactions (e.g., bond formation/breaking) within the protein environment. frontiersin.orgnih.govresearchgate.net Detailed understanding of enzymatic catalytic cycles, including transition states and intermediate structures. frontiersin.orgresearchgate.net Cytochrome P450, Bacteriorhodopsin. frontiersin.orgnih.gov
Knowledge Graphs / Bioinformatics Mapping the heme interactome and predicting heme-binding proteins from sequence/structure data. frontiersin.orgplos.org Identification of novel heme-regulatory pathways and prediction of heme-binding sites in uncharacterized proteins. plos.orgbiorxiv.orgnih.gov Heme regulatory networks, HemeNet predictor. frontiersin.orgplos.org

| Ab Initio MD (AIMD) | Simulating short-timescale dynamics with forces calculated directly from electronic structure. figshare.com | Detailed analysis of bond dynamics, ligand dissociation, and proton transfer events involving the heme cofactor. figshare.com | Heme c models in cytochrome c. figshare.com |

Applications in Advanced Research Methodologies

Use as a Chemical Probe for Enzyme Active Sites

The unique properties of dimethyl propionate (B1217596) ester heme make it a powerful chemical probe for investigating the intricate environments of enzyme active sites. By substituting the native heme in hemoproteins with this synthetic analogue, researchers can gain profound insights into the structure-function relationships within these vital biomolecules.

One notable application is in the study of cytochrome b5. A derivative of rat microsomal cytochrome b5 was created by replacing the natural heme with protoporphyrin IX dimethyl ester. nih.gov Subsequent analysis using 1H and 15N NMR spectroscopy revealed not only the expected orientations of the heme within the protein cavity but also two additional minor forms, suggesting different conformations of the vinyl side chains. nih.gov This detailed structural information helps to elucidate how the protein environment influences the prosthetic group.

Furthermore, studies on this modified cytochrome b5 have shed light on the stabilizing interactions within the heme pocket. The absence of two hydrogen bonds, which normally exist between a serine residue and the carboxylate group of the native heme's propionate side chain, was observed in the dimethyl ester derivative. nih.gov This loss of interaction resulted in a less stable protein, highlighting the critical role of these specific hydrogen bonds in maintaining the protein's structural integrity. nih.gov Such findings are crucial for understanding the subtle forces that govern protein stability and function.

The application of dimethyl propionate ester heme extends to other heme-containing proteins as well. For instance, modifying the propionate side chains in myoglobin (B1173299) has been used to study the nitrite (B80452) reductase activity of this protein. researchgate.net Esterification of the heme propionates in horse heart myoglobin led to a more than two-fold increase in its nitrite reductase rate, suggesting that even minor alterations in the heme's peripheral groups can significantly impact catalytic function. researchgate.net These studies underscore the utility of this compound as a probe to dissect the catalytic mechanisms of enzymes.

Development of Spectroscopic Libraries for Heme Derivatives

The creation of comprehensive spectroscopic libraries is essential for identifying and characterizing heme derivatives in various biological and chemical systems. This compound and its derivatives play a pivotal role in the development of these libraries due to their well-defined structures and distinct spectroscopic signatures.

Visible and fluorescence spectra of a variety of derivatives and complexes of heme d, another important heme variant, have been reported to establish a spectral library. nih.gov This library serves as a reference to confirm the presence of this specific heme structure in other enzymes or cells. nih.gov Similarly, detailed spectroscopic characterization of this compound provides a foundational dataset for comparison.

Techniques like femtosecond coherence spectroscopy are applied to heme proteins like myoglobin and hemoglobin to generate power spectra that show good agreement with resonance Raman scattering experiments. spiedigitallibrary.org These advanced spectroscopic methods, when applied to proteins containing this compound, can reveal detailed information about the vibrational modes and electronic transitions of the heme, contributing valuable data to spectroscopic libraries. For instance, studies on nitric oxide (NO) bound derivatives have exposed strong coupling of the photolysis reaction to specific vibrations of the heme and its associated amino acids. spiedigitallibrary.org

Magnetic Circular Dichroism (MCD) spectroscopy is another powerful technique that provides more detailed information about the heme's coordination state and axial ligands than conventional optical spectra. nih.gov By creating a library of MCD spectra for various heme derivatives, including this compound in different environments, researchers can more reliably identify the state of heme in newly isolated or engineered proteins. nih.gov

Integration into Bioconjugate Chemistry for Advanced Materials

The chemical versatility of this compound makes it an excellent candidate for integration into bioconjugate chemistry, leading to the development of advanced materials with novel functions. Its enhanced solubility in organic solvents facilitates its derivatization and conjugation to other molecules. frontierspecialtychemicals.com

A significant area of application is in the creation of artificial oxygen carriers. Human serum albumin (HSA) has been used to incorporate synthetic iron(II)porphyrins, including derivatives of this compound, to create albumin-based oxygen carriers. researchgate.net By modifying the chemical structure of the incorporated porphyrin, the oxygen-binding properties can be finely tuned. researchgate.net These bioconjugates have shown good blood compatibility and oxygen transport capabilities in vivo, presenting a potential alternative to blood transfusions. researchgate.netresearchgate.net

Furthermore, the heme propionate groups are recognized as key sites for functional interactions. In the context of cytochrome P-450, the heme propionate groups of cytochrome b5 are crucial for their functional interaction. sigmaaldrich.com By modifying these groups, as in this compound, and studying the resulting changes in protein-protein interactions, researchers can better understand the principles of molecular recognition in biological systems.

The synthesis of photosensitizer-appended lipids is another example of its application in bioconjugate chemistry. By reacting dibromo-porphyrins, derived from protoporphyrin IX dimethyl ester, with long aliphatic alcohols, researchers have created porphyrin-lipids. nih.gov These molecules can be assembled into liposomes, creating platforms for the delivery of photosensitizers in aqueous solutions for applications like photodynamic therapy. nih.gov

Tools for Studying Biosynthetic Pathways and Metabolic Regulation

This compound and its precursors are instrumental in unraveling the complexities of heme biosynthesis and its regulation. While not a natural intermediate, its structural similarity to native protoporphyrin IX allows it to be used in studies aimed at understanding the enzymes and pathways involved in heme metabolism.

The biosynthesis of heme is a multi-step process involving several enzymes. asm.org Protoporphyrin IX is the final intermediate before the insertion of iron by ferrochelatase. frontierspecialtychemicals.com The dimethyl ester derivative can be used to study the substrate specificity and mechanism of enzymes in this pathway. For example, it can be used in assays to explore the activity of ferrochelatase inhibitors. frontierspecialtychemicals.com

Studies on the heme biosynthetic pathway in various organisms, such as the bacterium Desulfovibrio vulgaris, have revealed alternative pathways. pnas.org In these studies, porphyrins are often isolated and analyzed as their methyl esters for better extraction and separation, highlighting the importance of esterified derivatives in metabolic research. asm.orgpnas.org The analysis of these derivatives by techniques like thin-layer chromatography and mass spectrometry helps in the identification of novel intermediates and the elucidation of unconventional biosynthetic routes. pnas.orgresearchgate.net

Furthermore, understanding the regulation of heme metabolism is crucial, as dysregulation can lead to diseases like porphyrias. Heme itself acts as a feedback inhibitor of the pathway by regulating the first enzyme, 5-aminolevulinate synthase (ALAS). jneurosci.org While this compound is not a direct regulator, its use in reconstituted enzyme systems and as a stable reference compound aids in the detailed investigation of these regulatory mechanisms.

Emerging Research Directions and Future Challenges

Design of Next-Generation Biomimetic Catalysts

The development of synthetic catalysts that mimic the efficiency and selectivity of natural enzymes is a major goal in chemistry. Dimethyl propionate (B1217596) ester heme is a foundational platform for designing such biomimetic catalysts. leapchem.com Scientists are leveraging its structure to create catalysts for a variety of reactions, particularly oxidations, that operate under mild conditions, offering greener alternatives to traditional chemical methods. leapchem.com

Inspired by heme-containing enzymes like cytochrome P450, researchers are engineering catalysts based on hemin (B1673052) dimethyl ester for selective C-H bond functionalization, a challenging but highly desirable transformation in organic synthesis. nih.govrochester.edu These bio-inspired catalysts have shown promise in converting substrates into valuable products with high precision. For instance, graphene-supported hemin has demonstrated exceptionally high catalytic activity in oxidation reactions, with performance metrics approaching those of natural enzymes. nih.gov This enhancement is attributed to the graphene support preventing the formation of catalytically inactive dimers and potentially facilitating favorable electronic interactions. nih.gov

Future challenges in this area involve expanding the scope of reactions catalyzed by these biomimetic systems. Current research is focused on creating catalysts for new-to-nature reactions, such as carbene and nitrene transfer, to forge new carbon-carbon and carbon-nitrogen bonds. researchgate.netnih.gov The ultimate goal is to develop robust, reusable, and highly selective catalysts that can be applied to the synthesis of complex molecules like pharmaceuticals and fine chemicals, moving beyond simple model reactions. nih.govrochester.edu

Table 1: Examples of Catalytic Applications of Dimethyl Propionate Ester Heme Derivatives

Catalyst System Reaction Type Substrate Example Product Example Significance Reference
Graphene-supported Hemin Oxidation Pyrogallol Purpurogallin High catalytic activity approaching natural enzymes. nih.gov nih.gov
Engineered Heme Proteins C-H Amination Alkanes Amines Introduces nitrogen functionality into hydrocarbons. researchgate.net researchgate.net
Engineered Heme Proteins C-H Alkylation Arenes Alkylated Arenes Forms new C-C bonds via carbene insertion. researchgate.net researchgate.net

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding how this compound functions at a molecular level requires sophisticated tools that can capture fleeting moments during a chemical reaction. Advanced spectroscopic techniques are crucial for these real-time mechanistic studies. nih.gov Techniques like femtosecond pump-probe spectroscopy allow researchers to observe the ultrafast dynamics of the molecule after it absorbs light. nih.govacs.orgresearchgate.net

These studies have revealed a complex sequence of events following photoexcitation, including the decay of the porphyrin's excited state and the involvement of multiple electronic spin states of the central iron atom. nih.govacs.org By varying solvents, such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), and modifying the heme's peripheral groups, scientists can systematically investigate how the environment and structure influence these dynamics. nih.govresearchgate.net For instance, studies on the carbon monoxide (CO) complex of iron(II) protoporphyrin IX in DMSO, using transient absorption and resonance Raman spectroscopy, have elucidated a multi-step ligand rebinding process following photolysis. This process involves the formation of a transient five-coordinate high-spin species that then proceeds through a six-coordinate intermediate before returning to its initial state.

A significant challenge is to move from studies in simple solvents to more complex environments that better mimic the active sites of proteins. The goal is to bridge the gap between simplified models and actual biological systems. nih.govnih.gov Future research will likely involve applying these advanced spectroscopic methods to this compound embedded in artificial protein scaffolds or other organized assemblies, providing a clearer picture of how the protein environment fine-tunes heme reactivity. frontiersin.org

Table 2: Spectroscopic Data for Iron Protoporphyrin IX Complexes in DMSO

Complex Absorption Maxima (nm) Key Resonance Raman Bands (cm⁻¹) State Reference
(DMSO)₂Fe(II)PPIX 424 (Soret), 527, 556 1368, 1496, 1551, 1584 Six-coordinate, low-spin

Integration of Multi-Scale Computational Approaches

Computational chemistry provides a powerful lens for interpreting experimental data and predicting the behavior of molecules like this compound. frontiersin.orgchemrxiv.org Quantum chemical methods, such as Density Functional Theory (DFT), are used to analyze the electronic properties, structure, and bonding within the molecule. chemrxiv.orgnih.govacs.org These calculations can, for example, help to understand the fragmentation patterns observed in mass spectrometry or elucidate the nature of the interaction between the heme and small molecules like nitric oxide. chemrxiv.orgresearchgate.netresearchgate.net

Molecular dynamics (MD) simulations, on the other hand, allow researchers to simulate the movement of the heme and its surrounding environment over time. nih.gov This approach provides insights into the conformational flexibility of the molecule and how it interacts with solvents or protein environments. frontiersin.org The integration of these different computational scales—from the quantum mechanical description of electrons to the classical mechanical simulation of molecular motions—is a key emerging direction. chemrxiv.org This multi-scale approach is essential for building accurate models of complex processes, such as the catalytic cycle of a heme-based biomimetic catalyst or the binding of a drug to a heme protein model. digitellinc.comnih.gov

The primary challenge lies in improving the accuracy and efficiency of these computational methods, particularly for large, flexible systems. chemrxiv.org Bridging the gap between the time and length scales of different computational techniques remains an active area of research. Future work will focus on developing more sophisticated models that can seamlessly integrate quantum mechanics and classical dynamics to provide a holistic and predictive understanding of this compound's function in various chemical and biological contexts. frontiersin.org

Exploration of Novel Reactivity and Functionalization Pathways

While this compound is a valuable model for known biological reactions, it is also a platform for discovering entirely new chemical transformations. nih.gov Researchers are actively exploring novel functionalization pathways by chemically modifying the porphyrin ring itself. rsc.orgmdpi.com The vinyl groups on the protoporphyrin IX scaffold are particularly reactive sites. rsc.org

For example, they can participate in Diels-Alder cycloaddition reactions with various dienophiles. rsc.orgmdpi.com Reactions with nitrosobenzenes have been shown to yield not only the expected adducts but also lead to a novel degradation pathway that forms formyl porphyrins. rsc.org Palladium-catalyzed coupling reactions, such as the Suzuki and Sonogashira reactions, have been successfully applied to the porphyrin periphery, allowing for the attachment of a wide variety of functional groups. acs.org These modifications can dramatically alter the electronic properties, solubility, and steric environment of the heme, leading to new catalytic activities or sensing capabilities. chemrxiv.orgacs.orgresearchgate.net

A major challenge is achieving precise control over the regioselectivity of these reactions, directing the functionalization to specific positions on the complex porphyrin macrocycle. nih.govmdpi.com The development of new synthetic methods that allow for the late-stage functionalization of the heme core will be critical. nih.gov This will enable the creation of a diverse library of heme derivatives, each tailored for a specific purpose, from advanced catalysts to components of molecular electronic devices. frontiersin.orgacs.org

Understanding Complex Biological Systems through Simplified Models

One of the most significant roles of this compound is its use as a simplified, manageable model to dissect the intricate mechanisms of complex biological systems. leapchem.comfrontiersin.org Native heme-containing proteins, or hemoproteins, are involved in a vast array of critical biological functions, including oxygen transport (hemoglobin), electron transfer (cytochromes), and metabolism (cytochrome P450). wikipedia.org The protein environment in these systems plays a crucial role in tuning the reactivity of the heme cofactor, but its complexity can make it difficult to study the fundamental chemistry of the heme itself. nih.gov

By studying the iron complex of protoporphyrin IX dimethyl ester in various solvents and with different axial ligands, researchers can isolate and understand the intrinsic properties of the heme core. nih.gov For example, studies of ligand binding kinetics to this model compound provide fundamental thermodynamic and kinetic data that help explain how hemoglobin binds and releases oxygen. Similarly, investigating its catalytic activity in oxidation reactions provides insights into the mechanisms of cytochrome P450 enzymes. leapchem.comnih.gov These model systems allow for systematic changes to be made—such as altering the axial ligand or the solvent—in ways that are not possible with the native protein, helping to pinpoint the key factors that govern reactivity. nih.govnih.gov

The future challenge is to increase the complexity of these models in a stepwise manner to more accurately reflect the biological reality. This involves incorporating the model heme into synthetic peptides, micelles, or other scaffolds that begin to mimic the protein pocket. frontiersin.org By systematically bridging the gap between the simple model and the complex biological system, researchers can build a more complete and predictive understanding of heme biology. frontiersin.orgfrontiersin.orgworldscientific.com

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the association constant (KA) of dimethyl propionate ester heme (DME-heme) complexes with redox partners like cytochrome c?

  • Methodology : Use UV-Vis spectroscopy to monitor complex formation via characteristic absorbance changes in the Soret band (400–450 nm). Titrate DME-heme into a cytochrome c solution under controlled ionic strength (e.g., 1–13 mM) and pH (e.g., pH 8.0 with HEPPS buffer) to generate binding isotherms. Calculate KA using nonlinear regression or Scatchard plots. Include controls for ionic strength effects, as KA decreases exponentially with increasing ionic strength (e.g., from 2.4 × 10<sup>7</sup> M<sup>−1</sup> at 1 mM to 8.2 × 10<sup>4</sup> M<sup>−1</sup> at 13 mM) .

Q. What experimental conditions optimize the stability of DME-heme-protein complexes for structural studies?

  • Methodology :

  • pH Optimization : Conduct binding assays across a pH gradient (e.g., pH 6–9) to identify the optimal pH for complex stability. For DME-heme, pH 8.0 maximizes KA due to reduced electrostatic repulsion between modified heme propionates and partner proteins .
  • Temperature Control : Perform experiments at 25°C to minimize thermal denaturation.
  • Buffer Selection : Use low-ionic-strength buffers (e.g., 5 mM HEPPS) to enhance electrostatic interactions .

Q. How do heme propionate modifications (e.g., dimethyl esterification) alter redox properties compared to native heme?

  • Methodology :

  • Cyclic Voltammetry : Compare redox potentials of native heme and DME-heme in a controlled electrochemical cell.
  • FTIR Spectroscopy : Use <sup>13</sup>C-labeled heme propionates to track protonation/deprotonation events during redox transitions. For example, distal heme propionates in cytochrome b5 show redox-coupled proton transfer, which may be disrupted by esterification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pH-dependent binding behavior of DME-heme across studies?

  • Methodology :

  • Systematic Variable Isolation : Test binding under identical buffer systems (e.g., HEPPS vs. phosphate buffers) to isolate pH effects from ionic strength or counterion interference.
  • Molecular Dynamics (MD) Simulations : Model electrostatic interactions between DME-heme and partner proteins at varying pH. Compare computational binding free energies with experimental KA values to validate hypotheses .
  • Mutagenesis Studies : Introduce charged residues near the heme-binding pocket of partner proteins (e.g., cytochrome c) to assess their role in pH-dependent binding .

Q. What strategies mitigate artifacts in spectroscopic assays of DME-heme-protein interactions?

  • Methodology :

  • Baseline Correction : Subtract contributions from protein aggregation or buffer absorption by running parallel experiments with apo-proteins.
  • Dual-Wavelength Monitoring : Track both Soret band shifts (e.g., 424 nm for free cytochrome c) and isosbestic points to confirm specific complex formation .
  • Control Experiments : Validate spectral changes using competitive inhibitors (e.g., unmodified heme) to confirm binding specificity.

Q. How can time-resolved studies elucidate the transient effects of DME-heme on enzymatic activity?

  • Methodology :

  • Stopped-Flow Kinetics : Measure rapid binding/unbinding kinetics (millisecond resolution) between DME-heme and redox enzymes like cytochrome P450.
  • Pre-steady-state Analysis : Quench reactions at defined time points and analyze intermediates via HPLC or mass spectrometry. For example, dimethyl fumarate (structurally analogous) shows early-phase effects on HO-1 expression, suggesting time-sensitive regulatory mechanisms .

Key Methodological Recommendations

  • Experimental Design : Use factorial designs to decouple pH, ionic strength, and temperature effects .
  • Data Interpretation : Apply statistical rigor (e.g., error propagation in KA calculations) and report confidence intervals .
  • Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., spectroscopy, calorimetry, simulations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.